5-Bromo-6-methylindoline
Description
5-Bromo-6-methylindoline is a halogenated indoline derivative characterized by a bromine atom at the 5-position and a methyl group at the 6-position of its bicyclic structure. Indolines are saturated analogs of indoles, where the pyrrole ring is fully hydrogenated, conferring distinct electronic and steric properties. The compound’s hydrochloride salt (C₉H₁₁BrClN, molecular weight 248.55) is a commonly available derivative, though the free base has a molecular formula of C₉H₁₀BrN (theoretical molecular weight ~212.09) .
This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. Its bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group contributes steric bulk, influencing regioselectivity in substitution reactions. Limited safety data are available for the hydrochloride salt, as GHS hazard information (e.g., signal words, hazard statements) remains unspecified in current literature .
Properties
IUPAC Name |
5-bromo-6-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPJDSRETDDXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2)C=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylindoline typically involves the bromination of 6-methylindoline. One common method is the electrophilic aromatic substitution reaction, where 6-methylindoline is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-methylindoline.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium azide or sodium hydroxide are employed for substitution reactions.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: 6-Methylindoline.
Substitution: Derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
5-Bromo-6-methylindoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the indoline ring structure allow the compound to bind to various biological receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects: this compound vs. 5-Bromo-6-methoxyindole: The methyl group in indoline enhances steric hindrance compared to the methoxy group in indole, reducing nucleophilic attack at the 6-position. The methoxy group’s electron-donating nature also increases indole’s aromaticity, whereas indoline’s saturated ring offers greater conformational flexibility . Halogen vs. Cyano Groups: 5-Bromo-3-cyanoindole exhibits strong electron-withdrawing effects due to the cyano group, making it more reactive in nucleophilic aromatic substitution than this compound, which has an electron-donating methyl group .
- Reactivity in Cross-Coupling: Bromine at the 5-position in indoline facilitates palladium-catalyzed couplings, similar to 5-Bromo-6-chloro-3-indolyl derivatives (e.g., 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside). However, the latter’s chlorine substituent and glycosidic linkage make it suitable for enzymatic assays (e.g., β-galactosidase detection) rather than synthetic chemistry .
Pharmacological Relevance
- 6-Bromo-4-fluoroindolin-2-one : The ketone group at the 2-position and fluorine substituent enhance binding to kinase ATP pockets, a feature absent in this compound, which lacks such polar functionalities .
- 5-Amino-2-bromo-6-picoline: The amino group in this pyridine derivative enables hydrogen bonding in drug-receptor interactions, contrasting with this compound’s non-polar methyl group .
Biological Activity
5-Bromo-6-methylindoline is an indoline derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial and anticancer properties. The following sections will delve into its biological activity, mechanisms of action, case studies, and relevant research findings.
Overview of Biological Activities
This compound has been studied for several biological activities, notably:
- Antimicrobial Activity : Research indicates that indole derivatives, including this compound, possess significant antimicrobial properties. A related compound, 2,2-bis(6-bromo-3-indolyl) ethylamine, demonstrated a low Minimum Inhibitory Concentration (MIC) against Escherichia coli and Staphylococcus aureus, suggesting that similar compounds may exhibit potent antibacterial effects .
- Anticancer Potential : Various studies have explored the anticancer properties of indole derivatives. For instance, this compound has been implicated in inhibiting cancer cell proliferation through modulation of key signaling pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : The bromine atom and the indoline structure facilitate binding to various biological receptors. This interaction may inhibit or activate specific biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.
- Cytochrome P450 Interaction : The compound has been shown to influence cytochrome P450 enzymes involved in drug metabolism, potentially altering the pharmacokinetics of other therapeutic agents.
Antimicrobial Efficacy
A study investigating the antimicrobial activity of related indole derivatives reported that compounds similar to this compound exhibited significant inhibition against biofilm formation in E. coli and S. aureus. The most active compounds were able to reduce biofilm formation by up to 82.2% .
Anticancer Activity
In a study focused on leukemia treatment, methyl derivatives of indole compounds demonstrated strong inhibitory effects on cancer cell lines. The IC50 values for these compounds were reported in the range of 15–45 nM, indicating potent activity against MLL leukemia cells . This suggests that this compound could be a candidate for further investigation in cancer therapy.
Research Findings
Q & A
Basic: What are the most reliable synthetic routes for preparing 5-Bromo-6-methylindoline, and how can purity be optimized?
Answer:
The synthesis of this compound typically involves electrophilic substitution or transition-metal-catalyzed reactions. A common approach is bromination of 6-methylindoline using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) to minimize di-substitution byproducts . Purity optimization requires chromatographic separation (e.g., flash column chromatography with hexane/ethyl acetate gradients) and characterization via , , and LC-MS to confirm regioselectivity and exclude residual solvents .
Basic: How can researchers confirm the structural integrity of this compound derivatives?
Answer:
Structural validation combines spectroscopic and analytical techniques:
- NMR spectroscopy identifies substituent positions (e.g., upfield shifts for methyl groups at C6; bromine-induced deshielding at C5) .
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., doublet) .
- X-ray crystallography resolves ambiguous cases, particularly for stereochemical assignments in chiral derivatives .
Advanced: What experimental strategies address conflicting bioactivity data in enzyme inhibition studies using this compound-based probes?
Answer:
Contradictions in enzymatic assays (e.g., variable IC values) may arise from:
- Impurity interference : Validate compound purity via HPLC (>95%) and test structurally related analogs to isolate activity .
- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤1% v/v) to minimize artifacts .
- Orthogonal assays : Use fluorogenic substrates (e.g., 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside) alongside colorimetric methods to confirm target engagement .
Advanced: How can regioselectivity challenges in modifying this compound be systematically addressed?
Answer:
Regioselectivity issues (e.g., competing bromination at C4 or C7) are mitigated through:
- Directing groups : Introduce temporary protecting groups (e.g., acetyl at N1) to steer electrophilic attacks .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the bromine site while preserving the methyl group .
- Computational modeling : DFT calculations predict reactive sites and transition states to guide synthetic design .
Advanced: What methodologies are suitable for studying the stability of this compound under physiological conditions?
Answer:
Stability assays should simulate biological environments:
- pH-dependent degradation : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS over 24–72 hours .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and excipient compatibility .
- Metabolic profiling : Employ liver microsome assays or cytochrome P450 isoforms to assess oxidative demethylation or debromination pathways .
Advanced: How can researchers leverage this compound to design targeted kinase inhibitors?
Answer:
The indoline scaffold is a privileged structure in kinase inhibitor design. Strategies include:
- Fragment-based screening : Use this compound as a core fragment in SPR (surface plasmon resonance) binding assays to identify lead compounds .
- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., sulfonamides at N1) and test against kinase panels (e.g., EGFR, FLT3) .
- Co-crystallization : Resolve inhibitor-kinase complexes via X-ray crystallography to optimize binding interactions .
Advanced: How should contradictory cytotoxicity data in cell-based assays using this compound derivatives be analyzed?
Answer:
Discrepancies may stem from:
- Cell line variability : Test across multiple lines (e.g., HEK293, HeLa, primary cells) and normalize to proliferation rates .
- Off-target effects : Combine transcriptomic profiling (RNA-seq) and siRNA knockdown to validate target specificity .
- Dosage thresholds : Perform dose-response curves (0.1–100 µM) and calculate selectivity indices (e.g., IC ratio between cancerous/normal cells) .
Advanced: What are best practices for handling this compound’s reactive byproducts during scale-up synthesis?
Answer:
- Waste management : Neutralize brominated byproducts (e.g., HBr) with aqueous NaOH before disposal .
- Process optimization : Use flow chemistry to control exothermic reactions and reduce hazardous intermediates .
- Safety protocols : Employ fume hoods, PPE (gloves, goggles), and real-time gas monitoring for bromine vapor detection .
Basic: What databases and search strategies are recommended for literature reviews on this compound?
Answer:
- Databases : MEDLINE, EMBASE, and SciFinder using MeSH terms (e.g., "indoline derivatives," "enzyme inhibitors") .
- Search syntax : Combine Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics)") and filter by publication date (post-2010) .
Advanced: How can this compound’s electronic properties be exploited in photodynamic therapy research?
Answer:
- UV-Vis spectroscopy : Characterize absorbance peaks (e.g., 300–400 nm) to assess photosensitizing potential .
- ROS generation assays : Measure singlet oxygen () production using SOSG probes under light irradiation .
- In vivo models : Test tumor regression in xenograft mice with localized light activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
